Méthacrylate de triméthylsilyle

Vue d'ensemble

Description

(Trimethylsilyl)methacrylate is a versatile monomer used in the synthesis of various polymers with tailored properties. It plays a significant role in the development of materials for advanced applications, including photoresists, hydrophobic coatings, and advanced polymer structures.

Synthesis Analysis

The synthesis of (Trimethylsilyl)methacrylate-based polymers has been explored through various methodologies, demonstrating the monomer's versatility in polymer chemistry. For instance, poly(2-trimethylsilyl-2-propyl methacrylate) has been synthesized and evaluated as a potential dry-developable chemically amplified photoresist, highlighting its application in lithography due to the significant difference in silicon content between exposed and unexposed regions, enabling pattern formation through oxygen reactive-ion etching (Kim, Kim, & Choi, 1999).

Molecular Structure Analysis

The molecular structure of (Trimethylsilyl)methacrylate polymers has been studied, revealing high isotacticity and chirality in some cases. An example includes the asymmetric anionic polymerization of tris(trimethylsilyl)silyl methacrylate, yielding insoluble polymers with high isotacticity (mm>99%) and a prevailing one-handed helical conformation (Ishitake et al., 2013).

Chemical Reactions and Properties

Chemical reactions of (Trimethylsilyl)methacrylate often involve the polymerization process, where the monomer is converted into polymers with varying properties based on the reaction conditions and catalysts used. For example, the synthesis and NMR and thermogravimetric characterization of block polymers of methyl methacrylate and methacrylic acid were prepared using enolate-initiated anionic polymerization, employing trimethylsilyl methacrylate as a precursor (Santos, Jenkins, & Walton, 1995).

Physical Properties Analysis

The physical properties of (Trimethylsilyl)methacrylate-based polymers are influenced by their molecular structure and composition. For instance, polymers synthesized from (Trimethylsilyl)methacrylate and co-monomers exhibit good thermal stability, with deprotection of specific groups beginning at certain temperatures, which is crucial for their application in lithography and photoresist technology (Kim, Kim, Lee, & Moon, 1999).

Applications De Recherche Scientifique

Synthèse de polymères

Le méthacrylate de triméthylsilyle est souvent utilisé dans la synthèse de polymères. Par exemple, il a été utilisé dans la polymérisation anionique asymétrique du méthacrylate de tris(triméthylsilyl)silyle pour produire un polymère chiral hélicoïdal hautement isotactique . Ce polymère présente une forte capacité de reconnaissance chirale pour les composés racémiques et est utilisé comme phase stationnaire chirale pour la chromatographie liquide haute performance .

Modification post-polymérisation

Le méthacrylate de 3-(triméthylsilyl)propargyle, un composé apparenté, est un monomère à base de méthacrylate utilisé dans la synthèse de polymères et de copolymères fonctionnalisés par des alcynes . L'incorporation d'alcynes permet une modification post-polymérisation rapide par le biais de réactions, telles que la cycloaddition azide-alcyne catalysée par le cuivre (I) (CuAAC) ou les réactions de clic thiol-yne .

Prépolymères d'acrylate de polyuréthane modifié au silicone (SPUA)

Le this compound a été utilisé dans la préparation de prépolymères d'acrylate de polyuréthane modifié au silicone (SPUA) . Ces prépolymères ont été préparés à partir de diisocyanate de dicyclohexylméthane-4, 4′-diisocyanate (HMDI), de PPG1000, de triéthylène glycol (TEG), d'acrylate d'hydroxyéthyle (HEA) et de silicone multi-hydroxyalkyle (MI-III) avec des groupes latéraux propyles tris(triméthylsiloxy)silyle .

Réactions chimiques

Le groupe tris(triméthylsilyl)silyle (TTMSS), également appelé groupe hyper-silyle, sisyl ou supersilyle, est un groupe silyle extrêmement volumineux et a récemment été utilisé pour induire la diastéréosélectivité dans diverses réactions, telles que les cyclisations (2þ2), les réactions d'aldol de Mukaiyama et les réactions en cascade de son éther énolique .

Structure hélicoïdale à une seule main stable

La polymérisation anionique asymétrique de TTMSSMA utilisant un initiateur anionique en présence d'un ligand chiral peut développer un nouveau méthacrylate volumineux qui produira des polymères optiquement actifs avec une structure hélicoïdale à une seule main .

Propagation radicalaire isotactique

Le groupe TTMSS du méthacrylate est suffisamment volumineux pour dicter la propagation radicalaire isotactique, comme le fait le groupe triaryle .

Safety and Hazards

“(Trimethylsilyl)methacrylate” is considered hazardous. It is highly flammable and in contact with water, it releases flammable gases which may ignite spontaneously. It is harmful if swallowed and causes severe skin burns and eye damage. It may cause respiratory irritation and drowsiness or dizziness. It is also suspected of causing cancer .

Mécanisme D'action

Target of Action

Trimethylsilyl methacrylate (TMSMA) is primarily used as a monomer in the field of polymer chemistry . Its primary targets are the polymer chains where it is incorporated during the polymerization process .

Mode of Action

TMSMA interacts with its targets (polymer chains) through a process known as polymerization . This process involves the reaction of monomer molecules together in a chemical reaction to form polymer chains or three-dimensional networks . In the case of TMSMA, it can be polymerized under anionic conditions to give stereoregular polymers .

Biochemical Pathways

The biochemical pathway of TMSMA primarily involves the process of anionic polymerization . This process leads to the formation of polymers with a specific arrangement of the TMSMA units, which can significantly affect the properties of the resulting polymer .

Pharmacokinetics

It’s worth noting that tmsma is characterized by a high gi absorption and bbb permeant .

Result of Action

The result of TMSMA’s action is the formation of polymers with specific stereochemical configurations . These polymers can have a variety of uses, depending on the specific properties conferred by the stereochemical arrangement of the TMSMA units .

Action Environment

The action of TMSMA is influenced by various environmental factors. For instance, the rate and extent of polymerization can be affected by factors such as temperature and the presence of a catalyst . Additionally, TMSMA is characterized by a vapor pressure of less than 5 mmHg at 25 °C, indicating that it can evaporate into the air from open containers exposed to ambient conditions .

Propriétés

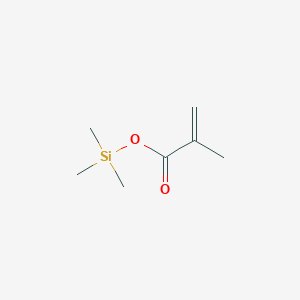

IUPAC Name |

trimethylsilyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2Si/c1-6(2)7(8)9-10(3,4)5/h1H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGQNYIRJCLTTOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)O[Si](C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25499-03-0 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25499-03-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5074002 | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS RN |

13688-56-7 | |

| Record name | Trimethylsilyl methacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13688-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013688567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Propenoic acid, 2-methyl-, trimethylsilyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5074002 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trimethylsilyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2R,4S,5R)-4,5-dihydroxyoxan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B80072.png)